molecular formula C5H11NO B074717 2-Methylbutyramide CAS No. 1113-57-1

2-Methylbutyramide

Cat. No.: B074717
CAS No.: 1113-57-1
M. Wt: 101.15 g/mol
InChI Key: XUXJHBAJZQREDB-UHFFFAOYSA-N
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Description

2-Methylbutyramide is an organic compound with the molecular formula C5H11NO. It is an amide derivative of 2-methylbutyric acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a colorless solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutyramide can be synthesized through several methods. One common method involves the reaction of 2-methylbutyric acid with ammonia or an amine. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The general reaction is as follows:

2-Methylbutyric acid+AmmoniaThis compound+Water\text{2-Methylbutyric acid} + \text{Ammonia} \rightarrow \text{this compound} + \text{Water} 2-Methylbutyric acid+Ammonia→this compound+Water

Another method involves the use of 2-methylbutyryl chloride, which reacts with ammonia or an amine to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-methylbutyronitrile. This method is efficient and can be scaled up for large-scale production. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutyramide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to form 2-methylbutyric acid and ammonia.

    Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride (LiAlH4) can yield 2-methylbutylamine.

    Substitution: The amide group in this compound can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Hydrolysis: 2-Methylbutyric acid and ammonia.

    Reduction: 2-Methylbutylamine.

    Substitution: Depending on the nucleophile, various substituted amides or other derivatives.

Scientific Research Applications

2-Methylbutyramide has several scientific research applications:

Mechanism of Action

2-Methylbutyramide can be compared with other similar amides, such as:

    Butyramide: Similar in structure but lacks the methyl group at the second carbon.

    Valeramide: Has a longer carbon chain compared to this compound.

    Isobutyramide: Similar structure but with a different branching pattern.

Uniqueness: this compound is unique due to the presence of the methyl group at the second carbon, which can influence its chemical reactivity and physical properties. This structural feature can affect its solubility, boiling point, and interactions with other molecules.

Comparison with Similar Compounds

  • Butyramide
  • Valeramide
  • Isobutyramide
  • Propionamide

Properties

IUPAC Name

2-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXJHBAJZQREDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959688
Record name 2-Methylbutanimidic acid
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-57-1, 389122-94-5
Record name 2-Methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-57-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbutyramide
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Record name NSC-38764
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Record name 2-Methylbutanimidic acid
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Record name 2-methylbutanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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